O-Carbamoylhydroxylamine

Description

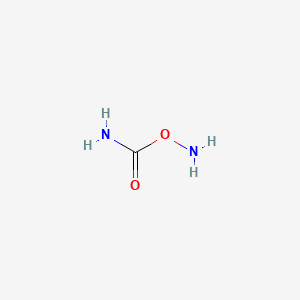

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

amino carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2/c2-1(4)5-3/h3H2,(H2,2,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHKZGYFKJRXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218452 | |

| Record name | Hydroxylamine, O-(aminocarbonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.055 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-62-5 | |

| Record name | Azanyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-carbamoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(aminocarbonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for O Carbamoylhydroxylamine

Direct Carbamoylation Strategies of Hydroxylamine (B1172632) Precursors

Direct carbamoylation of hydroxylamine or its derivatives represents a primary approach to constructing the O-Carbamoylhydroxylamine framework. These methods involve the introduction of a carbamoyl (B1232498) moiety onto the oxygen atom of the hydroxylamine precursor.

Reactions with Carbamates and Carbonyl Compounds

One of the direct methods for synthesizing this compound involves the reaction of hydroxylamine with carbamates or carbonyl compounds. smolecule.com This approach leverages the nucleophilicity of the hydroxylamine nitrogen to attack the electrophilic carbonyl carbon of the carbamate (B1207046) or related compound, leading to the formation of the desired O-carbamoyl bond under controlled reaction conditions. smolecule.com

Acylation with Carbamoyl Chlorides and Anhydrides

A widely employed strategy for the synthesis of this compound and its derivatives is the acylation of hydroxylamines using carbamoyl chlorides or anhydrides. smolecule.com Carbamoyl chlorides, which can be prepared from the reaction of an amine with phosgene, are reactive acylating agents. wikipedia.org The reaction typically proceeds by nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon of the carbamoyl chloride, resulting in the displacement of the chloride and formation of the this compound. smolecule.comwikipedia.org This method is versatile and can be adapted for the synthesis of various N-substituted O-carbamoylhydroxylamines. wikipedia.org For instance, N,N-dimethylcarbamoyl chloride has been utilized in the synthesis of various carbamates from alcohols, a reaction analogous to the O-carbamoylation of hydroxylamine. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| Hydroxylamine | Carbamate/Carbonyl Compound | This compound | smolecule.com |

| Hydroxylamine | Carbamoyl Chloride/Anhydride | This compound | smolecule.com |

| Amine | Phosgene | Carbamoyl Chloride | wikipedia.org |

| Alcohol | N,N-Dimethyl Carbamoyl Chloride | Carbamate | nih.gov |

Oxidative Pathways to this compound

Oxidative methods offer an alternative route to this compound. smolecule.com These synthetic strategies may involve the oxidation of primary amines or related nitrogen-containing compounds to form a hydroxylamine intermediate, which is then subsequently carbamoylated. smolecule.com While direct oxidative carbamoylation of a precursor to this compound is a plausible synthetic transformation, specific examples in the literature are less common compared to direct carbamoylation methods.

Derivatization from Related Hydroxylamine Frameworks

The synthesis of substituted O-carbamoylhydroxylamines can be achieved through the derivatization of existing hydroxylamine frameworks. This approach allows for the introduction of various functional groups, leading to a diverse range of this compound derivatives with potentially unique properties and applications.

Synthesis of N-Methyl-O-carbamoyl Hydroxylamine Hydrochlorides

The synthesis of N-methyl-O-carbamoyl hydroxylamine hydrochlorides serves as an example of derivatization. The general strategy involves the protection of the nitrogen atom of N-methylhydroxylamine before the O-carbamoylation step to prevent N-functionalization. cardiff.ac.uk Following the successful introduction of the carbamoyl group onto the oxygen, the protecting group on the nitrogen can be removed to yield the desired N-methyl-O-carbamoyl hydroxylamine, which can then be converted to its hydrochloride salt. cardiff.ac.uknih.gov

Novel Synthetic Routes and Catalytic Approaches

The development of novel and more efficient synthetic routes to this compound and its derivatives is an ongoing area of research. Modern synthetic chemistry often focuses on the use of catalytic methods to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. For instance, various transition metal-catalyzed amination reactions using hydroxylamine-derived reagents have been developed, which could potentially be adapted for the synthesis of O-carbamoylhydroxylamines. nih.govnih.gov Additionally, one-pot procedures and the use of novel activating agents are being explored to streamline the synthesis of carbamates and related compounds, which could be applicable to this compound synthesis. organic-chemistry.org

| Precursor | Reagent | Product | Key Feature | Reference |

| N-Methylhydroxylamine | Protecting Group, Carbamoylating Agent, Deprotection Agent | N-Methyl-O-carbamoyl Hydroxylamine Hydrochloride | Stepwise derivatization | cardiff.ac.uknih.gov |

| Alkenes, Arenes, Thiols | Hydroxylamine-derived aminating reagents | Unprotected amines | Catalytic amination | nih.govnih.gov |

| Arylamines | CO2, DBU, Sulfonium reagents | Unsymmetrical ureas and carbamates | Metal-free, one-pot synthesis | organic-chemistry.org |

Mechanistic Investigations of O Carbamoylhydroxylamine Reactivity

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The presence of a lone pair of electrons on the nitrogen atom of the hydroxylamine group makes O-Carbamoylhydroxylamine a competent nucleophile. This inherent nucleophilicity is the driving force behind a range of important chemical transformations.

Reactions with Electrophilic Species

The nitrogen atom of this compound can readily attack various electrophilic centers, leading to the formation of new nitrogen-carbon, nitrogen-oxygen, or other nitrogen-heteroatom bonds. The reactivity is influenced by the nature of the electrophile and the reaction conditions. While specific mechanistic studies on this compound are not extensively documented, the reactivity can be inferred from studies on related O-substituted hydroxylamine reagents. These reagents are recognized for their potential as electrophilic aminating agents, where the hydroxylamine derivative facilitates stereo- and regioselective C-N, N-N, O-N, and S-N bond formations, often without the need for expensive metal catalysts. researchgate.net

The general mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic species. The carbamoyl (B1232498) group can influence the nucleophilicity of the nitrogen atom through electronic effects. The outcomes of these reactions are diverse, yielding a variety of functionalized molecules.

Formation of Oxime Derivatives

A characteristic reaction of hydroxylamines, including this compound, is their condensation with aldehydes and ketones to form oximes. nih.govopenstax.org This reaction is a classic example of nucleophilic addition to a carbonyl group. The mechanism proceeds through a series of well-defined steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, known as a carbinolamine, where the nitrogen is positively charged and the oxygen of the original carbonyl group is negatively charged. libretexts.orgyoutube.comstudymind.co.ukmasterorganicchemistry.comlibretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral carbinolamine intermediate. openstax.orglibretexts.org

Dehydration: Under acidic or basic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond leads to the final oxime product. openstax.orglibretexts.org

The formation of oximes is a reversible process, and the position of the equilibrium can be influenced by factors such as pH and the removal of water from the reaction mixture.

Dehydration Reactions and Isocyanate Generation

Under certain conditions, this compound can undergo dehydration, a process that leads to the formation of a highly reactive isocyanate intermediate. The thermal decomposition of hydroxylamine and its derivatives has been a subject of study due to safety considerations, as these compounds can be unstable. nih.govresearchgate.net While specific studies on the thermal decomposition of this compound are limited, the behavior of related compounds suggests that heating can induce the elimination of water.

The proposed mechanism for isocyanate generation involves the intramolecular elimination of water from the this compound molecule. This transformation is significant as isocyanates are valuable precursors in the synthesis of a wide range of organic compounds, including ureas, carbamates, and various heterocyclic systems. The generation of such a reactive intermediate from a stable precursor like this compound opens up avenues for in-situ applications in organic synthesis.

Nucleophilic Substitution Pathways

This compound can also participate in nucleophilic substitution reactions, where the hydroxylamine moiety or a derivative thereof acts as a leaving group. These pathways lead to the formation of important classes of compounds such as hydroxyureas and amidoximes.

Formation of Hydroxyureas

Hydroxyureas are a class of compounds with significant biological activity. One synthetic route to N-substituted hydroxyureas involves the reaction of amines with this compound or its derivatives. In this nucleophilic substitution reaction, the amine acts as the nucleophile, attacking the carbonyl carbon of the carbamoyl group. researchgate.netumn.edu

The proposed mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The hydroxylamine moiety, or a protonated form of it, departs as a leaving group, leading to the formation of the N-substituted hydroxyurea (B1673989).

The efficiency of this reaction can be influenced by the nature of the amine and the reaction conditions, such as the presence of a base.

Formation of Amidoximes

Amidoximes are another important class of compounds that can be synthesized from this compound. While the direct reaction of this compound to form amidoximes is not the most common method, related synthetic strategies highlight the versatility of hydroxylamine derivatives. Amidoximes are typically prepared by the reaction of nitriles with hydroxylamine. nih.govnih.govgoogle.com However, alternative methods involve the use of activated amide derivatives which then react with hydroxylamine. nih.gov

Role in Chemoselective Ligation Chemistries

This compound and its derivatives are key reagents in chemoselective ligation reactions, which are crucial for the synthesis of complex molecules like protein-polymer conjugates and protein-protein conjugates. nih.govacs.orgethz.ch These reactions are valued for their ability to form amide bonds under mild, aqueous conditions, often without the need for protecting groups. nih.govethz.chresearchgate.net

Potassium Acyltrifluoroborate (KAT) Ligation Mechanisms Involving O-Carbamoylhydroxylamines.acs.orgrsc.orgacs.orgnih.gov

The ligation of potassium acyltrifluoroborates (KATs) with O-substituted hydroxylamines, including this compound, is a powerful method for forming amide bonds. nih.govsemanticscholar.org This reaction is known for its high chemoselectivity and rapid rates, particularly under acidic conditions. nih.govsemanticscholar.org

The mechanism of the KAT ligation involves the nucleophilic addition of the hydroxylamine to the carbonyl group of the KAT, which leads to the formation of a tetrahedral intermediate. nih.govsemanticscholar.org This is a key step in the reaction pathway. Subsequent steps involve the activation of the leaving groups on the hydroxylamine, which can be facilitated by protonation, especially in acidic media. nih.govsemanticscholar.org This protonation assists in a concerted 1,2-BF3 shift, ultimately leading to the formation of the stable amide product. nih.govsemanticscholar.org For certain KAT derivatives, such as 2-pyridyl KATs, the reaction kinetics are significantly enhanced, allowing for efficient ligations even at micromolar concentrations. acs.org

The kinetics of the KAT ligation are highly dependent on pH. nih.govsemanticscholar.org Under acidic conditions (e.g., pH 2-4), the reaction can be very fast, with second-order rate constants reaching approximately 20 M⁻¹s⁻¹. nih.govacs.orgnih.govsemanticscholar.org However, the rate decreases as the pH increases. semanticscholar.org To overcome this limitation for applications at physiological pH (around 7.4), specialized KATs, such as 8-quinolyl acyltrifluoroborates, have been developed. nih.govsemanticscholar.org These modified KATs exhibit enhanced basicity, leading to their protonation even under neutral conditions, which accelerates the reaction. nih.govsemanticscholar.org The use of an organic co-solvent like acetonitrile (B52724) may be necessary to ensure the solubility of all reactants, particularly in kinetic studies. semanticscholar.org

Below is a table summarizing the second-order rate constants for the ligation of various KAT derivatives with a hydroxylamine at different pH values.

| KAT Derivative | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Aryl KATs | 2 | ~20 |

| 8-Quinolyl KATs | 7.4 | >4 |

| Aryl Derivatives | 7.4 | Significantly lower than 8-quinolyl KATs |

Table 1: Comparison of second-order rate constants for different KAT derivatives. nih.govsemanticscholar.org

Alpha-Ketoacid-Hydroxylamine (KAHA) Ligation Frameworks.acs.orgnih.gov

The α-ketoacid-hydroxylamine (KAHA) ligation is another important amide-forming reaction that can involve this compound derivatives. nih.govethz.chresearchgate.netwikipedia.org This reaction proceeds between a peptide with a C-terminal α-ketoacid and another with an N-terminal hydroxylamine, forming a native amide bond. ethz.chresearchgate.netwikipedia.org A significant advantage of the KAHA ligation is that it occurs in aqueous media without the need for catalysts or coupling agents. ethz.chresearchgate.net

Computational studies have provided insights into the mechanistic pathway of the KAHA ligation. rsc.org For the reaction of an O-unsubstituted hydroxylamine, the favored pathway involves the migration of a hydroxyl group to an adjacent carbon in a key step, rather than proceeding through previously proposed lactone and oxiridine intermediates. rsc.org For O-substituted hydroxylamines, the proposed mechanism involves the retention of an oxygen atom from the keto group of the ketoacid in the final amide product. rsc.org These computational findings are consistent with experimental results from 18O labeling studies. rsc.org

Solvent Effects on this compound Reactivity and Reaction Mechanisms.wikipedia.org

The solvent environment can significantly influence the reactivity of this compound and the mechanisms of the ligation reactions in which it participates.

Influence of Solvent Polarity and Protic/Aprotic Nature on Reaction Rates.wikipedia.org

The polarity of the solvent plays a crucial role in the rates of chemical reactions. ajpojournals.orgresearchgate.net For reactions involving polar reactants, polar solvents can enhance reaction rates by stabilizing charged intermediates and transition states. ajpojournals.orgresearchgate.net Conversely, nonpolar solvents can accelerate reactions involving nonpolar reactants. ajpojournals.orgresearchgate.net The ability of a solvent to participate in hydrogen bonding (protic vs. aprotic) is also a key factor.

In the context of ligations involving this compound, the choice of solvent can affect the solubility of the reactants and the stability of key intermediates. semanticscholar.org While many of these ligations are performed in aqueous buffers, organic co-solvents are sometimes added to ensure homogeneity. acs.orgsemanticscholar.org The use of polar aprotic solvents can sometimes lead to an increase in reaction rates compared to polar protic solvents, as the nucleophile may be less solvated and therefore more reactive. The specific effect of the solvent will depend on the detailed mechanism of the reaction and the nature of the transition state. chemrxiv.org For instance, if the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction. chemrxiv.org

The following table provides a general overview of how solvent properties can influence reaction rates.

| Solvent Type | Effect on Polar Reactions | General Mechanism of Influence |

| Polar Protic | Can enhance rates by stabilizing charged intermediates. Can also decrease rates by solvating nucleophiles. | Stabilizes ions through hydrogen bonding and dipole-dipole interactions. libretexts.org |

| Polar Aprotic | Often enhances rates for reactions with charged nucleophiles. | Solvates cations well but not anions, leaving the nucleophile "naked" and more reactive. |

| Nonpolar | Generally slows down polar reactions. | Minimizes solvation effects and can promote interactions between nonpolar reactants. ajpojournals.orgresearchgate.net |

Table 2: General influence of solvent type on polar reaction rates.

Specific Solute-Solvent Interactions and Their Mechanistic Implications

The reactivity of this compound is significantly modulated by the solvent environment. While specific quantitative studies on the solvolysis of this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a qualitative understanding of the expected solvent effects. The mechanistic pathway of reactions involving this compound, such as its decomposition or nucleophilic substitution, is highly sensitive to the polarity and hydrogen-bonding capabilities of the solvent.

In protic solvents, such as water or alcohols, hydrogen bonding to the oxygen and nitrogen atoms of the carbamoyl and hydroxylamine moieties can play a crucial role. These interactions can stabilize the ground state or transition states, thereby altering the reaction kinetics. For instance, in a potential SN1-type mechanism, a polar protic solvent would be expected to stabilize the formation of a carbamoyl-type cation and the leaving hydroxylamine anion through solvation.

To illustrate the potential impact of solvent on related reactions, consider the solvolysis of carbamoyl chlorides, which are structurally analogous to this compound. Mechanistic studies on these compounds often employ the Grunwald-Winstein equation to quantify the solvent's effect on reactivity. This equation relates the rate constant of a solvolysis reaction in a given solvent to the rate constant in a standard solvent (80% ethanol/20% water) and parameters representing the solvent's ionizing power (Y) and its nucleophilicity (N). While no such data is available for this compound, a hypothetical application highlights how such data would be interpreted.

Hypothetical Grunwald-Winstein Analysis for a Related Carbamoyl Compound:

| Solvent System | Solvent Ionizing Power (Y) | Solvent Nucleophilicity (N) | Hypothetical Rate Constant (k) s⁻¹ |

| 100% Ethanol | -2.5 | 0.37 | 1.2 x 10⁻⁵ |

| 80% Ethanol / 20% Water | 0 | 0 | 1.0 x 10⁻⁴ |

| 50% Ethanol / 50% Water | 1.65 | -0.20 | 5.5 x 10⁻⁴ |

| 100% Water | 3.49 | -0.41 | 2.1 x 10⁻³ |

| 90% Acetone / 10% Water | -1.87 | -0.37 | 8.9 x 10⁻⁶ |

This table is for illustrative purposes only and does not represent actual data for this compound.

A positive slope in a plot of log(k/k₀) versus Y would suggest a reaction mechanism with significant charge separation in the transition state, characteristic of an SN1-like process. The contribution of solvent nucleophilicity can further refine the mechanistic picture, indicating the degree of nucleophilic assistance from the solvent in the rate-determining step.

Stereochemical Aspects of this compound Transformations

The stereochemistry of reactions involving this compound is a critical aspect, particularly when the molecule itself is chiral or when it reacts with chiral substrates to generate chiral products. This compound itself is not chiral. However, its derivatives or reactions with chiral molecules can lead to the formation of stereoisomers.

For instance, if this compound were to react with a chiral electrophile, the potential for diastereoselectivity arises. The facial selectivity of the attack on the electrophile would be influenced by the steric and electronic properties of both reactants.

Furthermore, if a derivative of this compound contains a stereocenter, its transformations could proceed with retention, inversion, or racemization of the stereochemical configuration. The outcome would be dictated by the reaction mechanism. For example, a reaction proceeding through a classic SN2 mechanism at a chiral center would be expected to result in an inversion of configuration. In contrast, an SN1 reaction involving a planar carbocation intermediate would likely lead to racemization.

While specific experimental studies on the stereochemical outcomes of this compound transformations are not readily found in the literature, the principles of stereoselective and stereospecific reactions provide a framework for predicting the likely outcomes.

Computational Chemistry and Quantum Chemical Analysis of O Carbamoylhydroxylamine

Theoretical Elucidation of Electronic Structure and Reactivity

The electronic architecture of a molecule dictates its reactivity. Through the application of sophisticated computational models, a detailed picture of O-Carbamoylhydroxylamine's electronic landscape and its implications for chemical transformations can be painted.

In the context of its known reactions, such as the ligation with acylboron compounds, the nitrogen atom of the hydroxylamine (B1172632) moiety is expected to be a key contributor to the HOMO, acting as the primary nucleophilic center. The LUMO is likely associated with the antibonding orbitals of the carbonyl group and the N-O bond. A more detailed quantitative analysis would require dedicated DFT or ab initio calculations to determine the precise energies and spatial distributions of these orbitals.

A significant advancement in understanding the reactivity of this compound comes from the computational investigation of its reaction with acylboron compounds. A notable study by Bode and coworkers proposed a mechanism for the amide bond formation between O-carbamoylhydroxylamines and monofluoroacyl-boronates. rsc.org This proposed mechanism, involving the initial attack of the hydroxylamine nitrogen on the carbonyl carbon to form a hemiaminal intermediate, was subsequently supported by a Density Functional Theory (DFT)-mediated study. rsc.org

This DFT study elucidated the reaction pathway, confirming the formation of the hemiaminal intermediate. Following this, the model predicted a concerted elimination of the B-C and N-O bonds, proceeding through a six-membered transition state. rsc.org The modeling of this transition state is crucial as its energy determines the kinetic feasibility of the reaction. While the specific geometric parameters and vibrational frequencies of the calculated transition state are detailed in the original research, the key finding is the validation of a concerted, low-energy pathway for this important ligation reaction.

The computational results confirmed that the proposed pathway is energetically favorable. rsc.org The formation of the stable amide bond provides a thermodynamic driving force for the reaction. A detailed energetic profile would typically present the relative energies of the reactants, the hemiaminal intermediate, the transition state, and the final products.

Quantum Mechanical Characterization of Molecular Interactions

The conformational flexibility of this compound is influenced by intramolecular interactions, most notably hydrogen bonding. The presence of both hydrogen bond donors (the -NH2 and -OH groups) and acceptors (the carbonyl oxygen and the oxygen of the hydroxylamine) allows for the formation of internal hydrogen bonds. These interactions can significantly influence the molecule's preferred three-dimensional structure.

Computational studies on the crystal structure of this compound (CSD ref: CAHOAM) have implicitly considered its conformation in the solid state. nih.govresearchgate.netscispace.comscribd.comrsc.org However, a comprehensive computational exploration of its conformational landscape in the gas phase or in solution would involve systematically rotating the rotatable bonds (such as the C-N, C-O, and N-O bonds) and calculating the relative energies of the resulting conformers. Such a study would identify the global minimum energy conformation and the energy barriers between different conformers, providing insight into its dynamic behavior. While a specific study detailing this for O-CH is not found in the provided results, it is a standard computational approach for understanding molecular structure. Research on related systems suggests that intramolecular hydrogen bonding can play a significant role in stabilizing particular conformations. nih.gov

In the solid state, this compound participates in a network of intermolecular interactions, primarily hydrogen bonds. The crystal structure (CSD ref: CAHOAM) reveals that the molecule can act as both a hydrogen bond donor and acceptor, leading to the formation of homosynthons (interactions between like molecules) and heterosynthons (interactions between different functional groups). nih.govresearchgate.netrsc.org Specifically, interactions between acetamide (B32628) groups and with the oxygen of the hydroxylamine group are observed. nih.govresearchgate.netrsc.org

The development of a specific classical force field for this compound would require a systematic parameterization process. This would involve fitting the parameters of the force field (e.g., bond lengths, bond angles, dihedral angles, and non-bonded interaction terms) to reproduce experimental data and/or high-level quantum mechanical calculations. Such a force field would enable large-scale molecular dynamics simulations to study the bulk properties and dynamic behavior of this compound, but no specific force field development for this molecule has been identified in the provided search results.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. chemrxiv.org This method is particularly effective due to its balance of computational efficiency and accuracy. chemrxiv.org In DFT, the electron density is the central variable, rather than the complex many-electron wavefunction, which simplifies calculations significantly. chemrxiv.org For a molecule like this compound, DFT can be employed to determine its optimized geometry, electronic structure, and various chemical properties, such as orbital energies, which can be correlated with the molecule's reactivity and stability. nih.gov Quantum chemical methods are instrumental in analyzing structure-activity relationships, where factors like the energy of the highest occupied molecular orbital (HOMO) can be correlated with biological potency, suggesting that charge transfer may be a key interaction mechanism. nih.gov

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. reddit.com The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For a small organic molecule like this compound, which contains hydrogen, carbon, nitrogen, and oxygen atoms and is capable of forming hydrogen bonds, specific combinations of functionals and basis sets are recommended to achieve reliable results. researchgate.net

Functionals : Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often preferred. The B3LYP functional is a widely used and versatile choice. For systems involving non-bonding interactions like hydrogen bonds, functionals such as PBE0 or the dispersion-corrected ωB97X-D are also highly suitable. researchgate.net

Basis Sets : Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common starting points. reddit.com The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of electron clouds, which is important for polar bonds like C=O, N-H, and O-H. Diffuse functions (++), which are added to heavy atoms and hydrogens, are crucial for accurately describing anions and systems with significant non-covalent interactions, such as hydrogen bonding. youtube.com For higher accuracy, correlation-consistent basis sets from Dunning, such as aug-cc-pVDZ or aug-cc-pVTZ, can be used, although they come with a higher computational cost. researchgate.net

The selection process often involves a trade-off between the desired level of accuracy and the available computational resources. reddit.com For this compound, a typical approach would be to perform geometry optimization and frequency calculations using a functional like B3LYP with the 6-311++G(d,p) basis set.

Table 1: Recommended Functionals and Basis Sets for this compound Systems

| Category | Name | Description | Application Notes |

|---|---|---|---|

| Functional | B3LYP | A popular hybrid functional known for its general reliability across a wide range of organic molecules. | Good for geometry optimizations and electronic property calculations. researchgate.net |

| PBE0 | A parameter-free hybrid functional, often used for systems with hydrogen bonding. researchgate.net | Provides accurate results for interaction energies and spectroscopic properties. researchgate.net | |

| ωB97X-D | A range-separated hybrid functional with empirical dispersion corrections. | Excellent for systems where non-covalent interactions, such as hydrogen bonding and van der Waals forces, are important. | |

| Basis Set | 6-311++G(d,p) | A triple-zeta Pople-style basis set with diffuse functions on all atoms and polarization functions. | A robust choice for obtaining accurate geometries and frequencies for small organic molecules. researchgate.net |

| aug-cc-pVDZ | A Dunning correlation-consistent, augmented, double-zeta basis set. | Offers higher accuracy, especially for energies and properties related to electron correlation. Recommended for benchmark calculations. |

This table is generated based on general computational chemistry principles and literature recommendations for similar molecules.

To understand the behavior of this compound in a biological or chemical environment, it is essential to consider the effects of the solvent. Computational studies can incorporate the solvent through either explicit or implicit models. wikipedia.org

Explicit Solvation Models : These models treat solvent molecules individually, placing them around the solute molecule (this compound). While this approach provides a detailed, microscopic picture of solute-solvent interactions, it is computationally very expensive. wikipedia.org

Implicit Solvation Models : These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This method is computationally much more efficient and is widely used in combination with DFT. chemrxiv.orgfaccts.de Common implicit models include:

Polarizable Continuum Model (PCM) : This is a widely used model that creates a cavity around the solute and calculates the electrostatic interaction between the solute and the surrounding dielectric continuum. wikipedia.orgnih.gov

Conductor-like Screening Model (COSMO) : This model approximates the dielectric continuum as a conductor, which simplifies the calculations and is known for its robustness. wikipedia.orggithub.io

Solvation Model based on Density (SMD) : This model is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies for both neutral and charged solutes. nih.govgithub.io

For studies on this compound, using an implicit model like SMD or PCM with water as the solvent would provide valuable insights into its properties and reactivity in an aqueous solution, which is often relevant for biological and chemical applications. faccts.denih.gov

Advanced Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic properties, which can be used to validate and interpret experimental data. By calculating spectra for a proposed structure, researchers can confirm its identity and gain a deeper understanding of its electronic and vibrational characteristics.

NMR spectroscopy is a fundamental technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov

The process involves first optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing a GIAO-DFT calculation to obtain the absolute isotropic shielding values for each nucleus. nih.govyoutube.com These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), using a linear scaling approach derived from a set of known molecules. youtube.com

These calculations can:

Confirm the assignment of experimental NMR signals to specific atoms in the molecule. nih.gov

Provide insight into how the electronic environment, influenced by factors like hydrogen bonding and conformation, affects the chemical shifts of different nuclei. nih.gov

Help distinguish between different possible isomers or conformers of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Functional Groups in this compound

| Nucleus | Functional Group | Typical Experimental δ (ppm) | Notes on DFT Prediction |

|---|---|---|---|

| ¹H | Amine (-NH₂) | 5.0 - 8.0 | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. DFT calculations in a solvation model can help predict this shift more accurately. |

| Hydroxyl (-ONH₂) | 7.0 - 9.0 | Similar to the amine protons, this shift is sensitive to the environment. Its lability can sometimes make it difficult to observe experimentally. |

| ¹³C | Carbonyl (C=O) | 155 - 165 | The carbonyl carbon is deshielded and appears at a low field. DFT calculations are generally very accurate in predicting this shift. |

This table presents typical chemical shift ranges based on general organic chemistry principles. libretexts.org DFT calculations provide specific values for a given molecular geometry and environment.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. researchgate.netyoutube.com DFT calculations can compute the vibrational frequencies and intensities of this compound, which correspond to the peaks observed in experimental IR and Raman spectra. nih.gov

The process involves a geometry optimization followed by a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

This analysis allows for the detailed assignment of each vibrational band to a specific molecular motion (normal mode), such as stretching, bending, or rocking of the functional groups. nih.gov

Table 3: Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Calculated Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3400 - 3550 | Asymmetric and symmetric stretching of the amine group. |

| O-H Stretch | -ONH₂ | 3200 - 3400 | Stretching of the hydroxylamine N-O-H group, often broad due to hydrogen bonding. |

| C=O Stretch | Carbonyl | 1700 - 1750 | A strong, characteristic absorption band for the carbonyl group. researchgate.net |

| N-H Bend | -NH₂ | 1580 - 1650 | Scissoring deformation of the amine group. |

| C-N Stretch | Amide | 1250 - 1350 | Stretching of the carbon-nitrogen bond. |

| C-O Stretch | Carbamate (B1207046) | 1000 - 1200 | Stretching of the ester-like C-O bond. |

This table is based on characteristic frequencies for the given functional groups. nih.govresearchgate.net DFT calculations would provide specific frequencies for the molecule's normal modes.

Machine Learning Approaches in this compound Research

Machine learning (ML) is an emerging field in chemistry that uses algorithms to learn from data and make predictions. researchgate.netyoutube.com While specific ML research on this compound is not widely documented, the potential applications are significant.

ML models could be developed to accelerate the discovery and characterization of this compound derivatives. A common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.com The workflow for building such a model would involve:

Data Collection : Assembling a dataset of this compound analogues with known experimental or computationally derived properties (e.g., reactivity, solubility, binding affinity to a target).

Descriptor Calculation : For each molecule in the dataset, a set of numerical features, known as molecular descriptors, are calculated. These can include constitutional, topological, and quantum chemical parameters (e.g., HOMO/LUMO energies, partial charges from DFT). youtube.com

Model Training : An ML algorithm (e.g., random forest, neural network, or support vector machine) is trained on the dataset to learn the mathematical relationship between the molecular descriptors (the input) and the property of interest (the output). youtube.comresearchgate.net

Validation and Prediction : The model's predictive power is rigorously validated using statistical methods. Once validated, the model can be used to rapidly predict the properties of new, un-synthesized this compound derivatives, guiding experimental efforts toward molecules with desired characteristics. nih.gov

By integrating DFT calculations to generate accurate descriptors, ML can provide a powerful, high-throughput screening tool to explore the chemical space around this compound for various applications, from materials science to drug discovery. youtube.com

Supramolecular Chemistry and Non Covalent Interactions of O Carbamoylhydroxylamine

Hydrogen Bonding Networks in O-Carbamoylhydroxylamine Systems

Hydrogen bonds are the most significant intermolecular forces governing the crystal packing of this compound. mdpi.com The molecule possesses multiple hydrogen bond donor sites (the N-H and O-H protons) and acceptor sites (the carbonyl oxygen, the hydroxylamine (B1172632) oxygen, and the nitrogen lone pairs). This multiplicity allows for the formation of robust and often complex hydrogen-bonding networks that define the supramolecular architecture. nih.gov

In crystal engineering, predictable and robust intermolecular interactions are known as supramolecular synthons. These can be classified as homosynthons, which involve interactions between identical functional groups, or heterosynthons, which are formed between different functional groups. researchgate.net

For molecules containing a carbamoyl (B1232498) group, like this compound, a common and highly stable homosynthon is the amide-amide dimer. This interaction typically involves two molecules forming a cyclic motif through a pair of N−H···O=C hydrogen bonds, a pattern denoted by the graph-set notation R²₂(8). mdpi.com This eight-membered ring is a recurring and predictable feature in the crystal structures of primary amides and related compounds like hydantoins. mdpi.com Another possible homosynthon is the formation of a C(4) chain, where amide groups are linked in a catemeric fashion. mdpi.com

Heterosynthons would involve interactions between the carbamoyl group and the hydroxylamine moiety. Given the presence of both N-H and O-H donors and multiple oxygen and nitrogen acceptors, several heterosynthons are possible. For instance, a hydrogen bond between the carbamoyl N-H and the hydroxylamine oxygen (N−H···O) or between the hydroxylamine O-H and the carbamoyl oxygen (O−H···O=C) would constitute a heterosynthon. In the crystal structure of N-(quinolin-6-yl)hydroxylamine, O-H···N and N-H···O hydrogen bonds are observed, demonstrating the capability of the hydroxylamine group to form such interactions. nih.gov The competition and hierarchy between these different possible synthons determine the final crystal structure. nih.gov

The carbamoyl and hydroxylamine moieties are the primary drivers of supramolecular assembly in this compound systems.

The carbamoyl group (specifically, a primary amide) is a powerful functional synthon in crystal engineering. mdpi.com It features two N-H donor sites and a C=O group that acts as a strong hydrogen-bond acceptor. mdpi.comlibretexts.org This dual functionality allows it to form the highly stable R²₂(8) amide-amide homosynthon, which often dominates the crystal packing of molecules containing this group. mdpi.com

The hydroxylamine moiety provides additional and distinct hydrogen bonding capabilities. The O-H group is a strong hydrogen bond donor, while the nitrogen and oxygen atoms are potential acceptors. This group can participate in various hydrogen bonds, such as O-H···O, O-H···N, N-H···O, and N-H···N. nih.goviucr.org The presence of both moieties on the same molecule creates a competitive environment for hydrogen bond formation. The ultimate supramolecular structure will depend on the energetic favorability and geometric compatibility of the various possible homosynthons and heterosynthons. nih.gov For example, polymers containing hydroxyl and amine groups are known to form extensive hydrogen-bonding networks that are crucial for their material properties. nih.gov

Coordination Interactions and Metal Complexation

Beyond hydrogen bonding, the functional groups of this compound offer sites for coordination with metal ions. nih.gov Ligands are typically anions or neutral molecules that can donate a pair of electrons to a central metal cation, forming a coordination complex. libretexts.orgyoutube.com

In this compound, the nitrogen and oxygen atoms possess lone pairs of electrons that can be donated to a Lewis acidic metal center. nih.gov The hydroxylamine group, in particular, is known to act as a ligand for metal ions. For example, hydroxylamine derivatives can coordinate to metals like rhodium, as seen in the crystal structure of an N-benzoyl-N-phenylhydroxylaminato complex. researchgate.net Similarly, poly(β-hydroxyl amine)s are recognized for the ability of their nitrogen atoms to coordinate effectively with metal ions, a property utilized in creating supramolecular materials. nih.gov

The carbamoyl group's oxygen atom can also participate in metal coordination. The formation of such coordination complexes can significantly alter the chemical and physical properties of the parent molecule. The specific coordination mode would depend on the nature of the metal ion, the solvent system, and the steric and electronic properties of the ligand. The study of such complexes is relevant for catalysis and materials science, where metal-oxo complexes, stabilized by hydrogen-bonding ligands, are investigated for their reactivity. nih.gov

Theoretical Frameworks for Characterizing Non-Covalent Interactions

To understand and quantify the various non-covalent interactions that govern the supramolecular assembly of this compound, several theoretical and computational frameworks are employed. These methods provide insight into the strength, nature, and geometry of interactions that are experimentally observed in crystal structures. nih.gov

Modern theoretical tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to identify and characterize intermolecular interactions. nih.goviucr.org Hirshfeld analysis, for instance, can map the close contacts in a crystal, with different colors indicating different types of interactions and their relative importance. iucr.org

Electrostatic interactions are a primary component of the non-covalent forces in this compound systems. These interactions arise from the attraction or repulsion between the permanent and induced charge distributions of the molecules. nih.gov The this compound molecule is polar due to the electronegativity differences between carbon, nitrogen, oxygen, and hydrogen atoms, resulting in a permanent dipole moment. libretexts.org

Van der Waals forces are a set of weaker, distance-dependent intermolecular attractions and are crucial for dense packing in the solid state. acs.org They are a collective term that includes dipole-dipole forces, dipole-induced dipole forces, and London dispersion forces. libretexts.org

Role in Self-Assembly and Molecular Recognition Processes

While lacking the specific interactions mentioned above, this compound actively participates in self-assembly and molecular recognition, primarily through a network of well-defined hydrogen bonds. This is most evident in its crystal structure, where molecules arrange themselves into a stable, ordered lattice.

Detailed analysis of the organic molecular crystal of this compound (CSD ref. CAHOAM) has shown that its small size and functional group arrangement facilitate the formation of specific, repeating patterns of intermolecular interactions known as supramolecular synthons. rsc.orgresearchgate.net These synthons are the building blocks of the crystal's architecture, demonstrating a form of molecular self-recognition.

The key interactions are:

Homosynthons: These are recognition patterns between identical functional groups. In the this compound crystal, multiple homosynthons form between the carbamoyl groups (often referred to as acetamide-like groups in this context) of adjacent molecules. rsc.orgresearchgate.net

Heterosynthons: These are recognition patterns between different functional groups. A prominent heterosynthon is observed between a carbamoyl group of one molecule and the oxygen atom of the hydroxylamine group on a neighboring molecule. rsc.orgresearchgate.net

This ability to form multiple, directional hydrogen bonds allows for the construction of a stable, three-dimensional supramolecular network. This process, where molecules selectively bind to one another to form a well-defined assembly, is a fundamental example of molecular recognition. researchgate.net The hydroxylamine functional group, in general, is considered a valuable component for building supramolecular materials due to its intrinsic capacity for forming hydrogen bonds and coordinating with other species. mdpi.com

Table 1: Supramolecular Synthons in the Self-Assembly of this compound

| Synthon Type | Interacting Group 1 | Interacting Group 2 | Driving Force | Reference |

|---|---|---|---|---|

| Homosynthon | Carbamoyl Group | Carbamoyl Group | Hydrogen Bonding | rsc.org, researchgate.net |

| Heterosynthon | Carbamoyl Group | Hydroxylamine Oxygen | Hydrogen Bonding | rsc.org, researchgate.net |

Advanced Applications in Synthetic Chemistry: O Carbamoylhydroxylamine As a Reagent and Building Block

O-Carbamoylhydroxylamine as a Versatile Reagent in Complex Organic Synthesis

This compound is an organic compound featuring both a carbamoyl (B1232498) group and a hydroxylamine (B1172632) functionality. smolecule.com This unique combination of functional groups imparts diverse reactivity, making it a valuable reagent in the field of organic synthesis. smolecule.com Its structure allows it to act as a building block for more complex molecules, participating in reactions that form new carbon-nitrogen and nitrogen-oxygen bonds. smolecule.comnih.gov

While direct applications of this compound in a wide array of specific heterocyclic syntheses are building, the reactivity of its core hydroxylamine group is well-established through the use of its derivatives, such as O-benzoylhydroxylamines and O-cyclopropyl hydroxylamines. nih.govnih.gov These related compounds serve as effective electrophilic aminating agents for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov For instance, O-benzoylhydroxylamine derivatives have been successfully used in the N-amination of various heterocyclic compounds, proving to be a superior alternative to many existing methods. nih.gov This process involves the transfer of an amino group (NH2) to a nitrogen atom within a heterocyclic ring, a key step in building more complex structures like triazines and functionalized pyrroles. nih.gov

Similarly, O-cyclopropyl hydroxylamines have been shown to be practical, stable precursors for N-heterocycle synthesis. nih.gov N-arylated versions of these compounds can undergo a one-pot researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization cascade to produce a diverse range of substituted tetrahydroquinolines. nih.gov These examples demonstrate the potent capability of the O-substituted hydroxylamine moiety, present in this compound, to act as a key reagent in constructing heterocyclic scaffolds. The ambiphilic nature of these aminating agents, where they can function as both a nucleophile and an electrophile in a sequence, is crucial for these transformations. nih.gov

| Reagent Type | Heterocyclic Product Example | Reaction Type |

| O-Benzoylhydroxylamine Derivatives | N-Aminated Triazines, Pyrroles | Electrophilic N-Amination |

| O-Cyclopropyl Hydroxylamines | Substituted Tetrahydroquinolines | researchgate.netresearchgate.net-Sigmatropic Rearrangement / Cyclization |

A stereoselective reaction is one that favors the formation of one stereoisomer over another from a single reactant. masterorganicchemistry.comyoutube.com This is distinct from a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comyoutube.com Asymmetric synthesis aims to create a single desired enantiomer, a critical consideration in medicinal chemistry where different enantiomers can have vastly different biological activities. youtube.com

This control over stereochemistry is often achieved using chiral catalysts or reagents that create a chiral environment, influencing the reaction pathway. nih.govyoutube.com While this compound is a versatile chemical tool, its specific, widespread application as a key component in stereoselective transformations or asymmetric catalysis is not extensively documented in current literature. However, its functional groups are amenable to participating in such reactions. Theoretically, the nitrogen atom of this compound could act as a nucleophile in a reaction directed by a chiral catalyst, leading to the enantioselective formation of a new chiral center. For example, in aza-Michael additions catalyzed by chiral diamines, hydroxylamine derivatives like N-tosyloxycarbamates have been used to create chiral aziridines with high enantioselectivity. nih.gov This demonstrates the potential for hydroxylamine-based reagents to participate in complex, stereocontrolled bond-forming reactions.

Role as a Building Block for Advanced Molecular Scaffolds

The development of molecular building blocks that can be assembled in a predictable manner is a central theme in modern organic chemistry. nih.gov These scaffolds provide the basic architecture for constructing larger, functional molecules. nih.gov this compound, with its defined structure and multiple reactive sites, has the potential to serve as a valuable building block in the de novo synthesis of such molecular scaffolds. smolecule.com

The dual functionality of this compound makes it an interesting candidate for integration into functional organic materials like polymers. The carbamoyl group and the hydroxylamine group can both participate in polymerization reactions. For example, the amine functionality could react with dicarboxylic acids or their derivatives to form polyamides, while the hydroxyl group could form polyester (B1180765) or polyether linkages. This bifunctionality could allow this compound to act as a monomer or a cross-linking agent to create novel polymers with specific properties conferred by the retained N-O bond. While its potential as a versatile reagent for developing new materials is recognized, specific examples of its incorporation into advanced functional materials are an area for future research. smolecule.com

Development of Bioorthogonal Chemical Tools and Methodologies

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.govwikipedia.org These reactions must be highly selective, biocompatible, and efficient under physiological conditions. nih.govwikipedia.org this compound has emerged as a key player in this field, particularly in the context of the potassium acyltrifluoroborate (KAT) ligation. nih.govresearchgate.net This reaction involves the chemoselective coupling of an this compound with a potassium acyltrifluoroborate to form a stable amide bond. nih.govresearchgate.net The KAT ligation is valued for its rapid kinetics and biocompatibility, making it a powerful tool for labeling and modifying biomolecules in complex biological environments. researchgate.netnih.gov

A significant application of this compound's bioorthogonal reactivity is in the in situ synthesis of phospholipids (B1166683) and the subsequent formation of membranes. researchgate.net The generation of synthetic lipid membranes is a primary goal in creating artificial cells and developing new methods for studying and remodeling the membranes of living cells. researchgate.netresearchgate.net

In a key strategy, an this compound derivative is first synthesized and then chemically attached to a lysophospholipid (a single-tailed lipid precursor). researchgate.net This modified lysophospholipid, now bearing the reactive hydroxylamine handle, can be introduced into an aqueous environment. When a second precursor, a fatty acid equipped with a potassium acyltrifluoroborate (KAT) group, is added, a rapid and selective KAT ligation occurs. researchgate.netresearchgate.net This reaction forms a stable, non-canonical amide bond, effectively joining the two precursors to create a double-tailed phospholipid molecule. researchgate.net

Crucially, this synthesis happens in situ under physiologically relevant conditions without the need for enzymes or catalysts. researchgate.net Once formed, these non-canonical phospholipids spontaneously self-assemble in the aqueous buffer to form cell-like, micron-sized vesicles (membranes). researchgate.netresearchgate.net The high selectivity and biocompatibility of this approach have been demonstrated by successfully conducting the ligations in the presence of cultured mammalian cells, where the formation of new membranes can be directly observed. researchgate.net This methodology represents a powerful, non-enzymatic route to forming phospholipid membranes from simple, water-soluble precursors. researchgate.netbiorxiv.orgacs.org

| Component | Role in Synthesis | Chemical Group |

| Lysophospholipid Derivative | First Precursor (Head & 1st Tail) | This compound |

| Potassium Palmitoylacyltrifluoroborate | Second Precursor (2nd Tail) | Potassium Acyltrifluoroborate |

| Product | Non-canonical Phospholipid | Amide Bond Linkage |

Selective N-Functionalization Strategies for Biomolecules

The selective modification of the N-terminus of a peptide or protein is a highly sought-after strategy for creating well-defined bioconjugates. The singular nature of the α-amino group at the N-terminus provides a unique handle for site-specific functionalization, distinguishing it from the numerous ε-amino groups of lysine (B10760008) residues. researchgate.net Various strategies have been developed to achieve this selectivity, often relying on the difference in pKa between the N-terminal α-amino group (pKa ≈ 6–8) and the lysine ε-amino group (pKa ≈ 10). nih.gov By carefully controlling the pH of the reaction medium, the more acidic N-terminal amine can be preferentially targeted. nih.gov

One prevalent strategy involves the reaction of the N-terminal amine with aldehydes via reductive alkylation. researchgate.netnih.gov This approach has been shown to achieve excellent N-terminal selectivity (>99:1) for a wide range of peptides. researchgate.net For instance, the modification of a library of unprotected peptides with benzaldehyde (B42025) at pH 6.1 resulted in high conversion and selectivity for 19 out of the 20 natural N-terminal amino acids. researchgate.net This method allows for the introduction of a variety of functionalities, including bioorthogonal handles that can be used in subsequent ligation reactions.

Another approach involves the use of specialized reagents that exhibit inherent selectivity for the N-terminus. For example, 2-ethynylbenzaldehydes (2-EBA) have been reported to selectively modify the N-terminus of peptides and proteins through the formation of a stable isoquinolinium salt. nih.govdntb.gov.ua The reaction proceeds under mild, slightly acidic conditions, and the selectivity can be further tuned by the electronic properties of the substituents on the 2-EBA core. nih.gov

The introduction of an this compound moiety, or a group that can react with it, at the N-terminus is a key step for subsequent bioconjugation reactions. This can be achieved by employing bifunctional reagents in the aforementioned N-terminal modification strategies. For example, an aldehyde-containing linker can be installed at the N-terminus, which can then be reacted with a hydroxylamine derivative to form a stable oxime. This oxime can be an this compound itself or a precursor.

The table below summarizes key strategies for selective N-terminal functionalization of biomolecules.

| Strategy | Reagent Type | Key Features | Selectivity Principle | Reference(s) |

| Reductive Alkylation | Aldehyde derivatives | High conversion and selectivity; preserves the positive charge at the N-terminus, which can be crucial for bioactivity. | pH control (reaction at pH ~6) favors the more acidic N-terminal α-amino group. | researchgate.netnih.gov |

| Isoquinolinium Salt Formation | 2-Ethynylbenzaldehydes (2-EBA) | Metal-free; one-step modification under mild conditions; selectivity influenced by electronics of the reagent. | pH control and inherent reactivity of the reagent for the N-terminal amine. | nih.govdntb.gov.ua |

| Transamination | Pyridoxal 5′-phosphate (PLP) | Converts the N-terminal amine to a ketone or aldehyde, providing a handle for oxime ligation. | Enzymatic or enzyme-mimicking specificity for the N-terminal α-amino group. | |

| Oxime Formation/Exchange | Oxone followed by O-substituted hydroxylamines | Site-specific oxidation of the N-terminal α-amino group to an oxime, which can be exchanged. | Chemical specificity of oxone for the N-terminal amine under controlled conditions. | rsc.org |

Bioconjugation Applications in Chemical Biology

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology. It enables the creation of sophisticated molecular tools for probing biological systems, developing new therapeutics, and constructing novel biomaterials. This compound plays a pivotal role in a particularly efficient and chemoselective bioconjugation reaction: the potassium acyltrifluoroborate (KAT) amide formation.

This reaction involves the ligation of a potassium acyltrifluoroborate (KAT) with an this compound to form a stable amide bond. rsc.org A significant advantage of this ligation is its rapid kinetics and its ability to proceed in water with equimolar amounts of reactants, even at low concentrations. rsc.orgmdpi.com The reaction is highly chemoselective and tolerates a wide array of functional groups found in unprotected biomolecules. rsc.org

The mechanism of the KAT ligation is understood to involve the nucleophilic addition of the hydroxylamine to the KAT carbonyl, forming a tetrahedral intermediate. Protonation plays a key role in accelerating the reaction, and the design of KAT reagents with enhanced basicity has led to rapid ligations at physiological pH. sigmaaldrich.com For instance, 8-quinolyl acyltrifluoroborates have been shown to ligate with hydroxylamines at pH 7.4 with rate constants significantly higher than their aryl counterparts. sigmaaldrich.com

The versatility of the KAT-amide formation has been demonstrated through the conjugation of various molecules to peptides and proteins. For example, polyethylene (B3416737) glycol (PEG) chains, lipids, biotin (B1667282), and fluorescent dyes have been successfully attached to an unprotected 31-mer peptide analogue of glucagon-like peptide-1 (GLP-1). rsc.orgmdpi.com These conjugations proceed to completion within minutes at millimolar concentrations and within an hour at micromolar concentrations, highlighting the efficiency of the reaction. rsc.org

The ability to perform these ligations under biocompatible conditions opens up a wide range of applications in chemical biology. These include the synthesis of protein-polymer conjugates to improve the pharmacokinetic properties of therapeutic proteins, the attachment of imaging agents for in vivo tracking, and the construction of complex protein-protein conjugates.

The following table details research findings on the bioconjugation applications of this compound via KAT ligation.

| Application | Reactants | Key Findings | Reaction Conditions | Reference(s) |

| Peptide PEGylation | GLP-1 analogue with this compound functionality and a PEG-KAT derivative (Mw 20,000) | Clean conversion to the desired product in under an hour with equimolar reactants at 100 μM concentration. | Aqueous solution, room temperature. | rsc.orgmdpi.com |

| Peptide Lipidation | GLP-1 analogue with this compound functionality and a lipid-KAT derivative | Efficient ligation demonstrating the compatibility of the reaction with hydrophobic moieties. | Aqueous solution, room temperature. | rsc.org |

| Biotinylation of Peptides | GLP-1 analogue with this compound functionality and a biotin-KAT derivative | Rapid and high-yielding attachment of a biotin tag for affinity purification or detection. | Aqueous solution, room temperature. | rsc.org |

| Dye Conjugation to Peptides | GLP-1 analogue with this compound functionality and a dye-KAT derivative | Successful conjugation of a fluorescent dye, enabling the labeling of biomolecules for imaging applications. | Aqueous solution, room temperature. | rsc.org |

| Protein Modification at Physiological pH | Protein substrate and 8-quinolyl acyltrifluoroborates | Fast ligation at pH 7.4 with micromolar concentrations, expanding the scope for in vivo and in vitro applications. | pH 7.4 | sigmaaldrich.com |

Future Research Directions and Unexplored Avenues for O Carbamoylhydroxylamine

Catalyst Development and Mechanistic Exploitation of O-Carbamoylhydroxylamine-Mediated Catalysis

The dual functionality of this compound presents a fertile ground for the development of novel catalytic systems. Future research should focus on designing catalysts that can selectively activate either the N-O bond of the hydroxylamine (B1172632) or the carbonyl group of the carbamate (B1207046), leading to controlled and efficient chemical transformations.

A promising avenue lies in the exploration of transition metal catalysts. For instance, palladium-catalyzed reactions, which have been extensively used for the carbonylation of various organic halides, could be adapted for this compound. Research could focus on developing palladium complexes that facilitate the selective transfer of the carbamoyl (B1232498) group to different nucleophiles. Mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, will be crucial to understand the catalytic cycle and optimize reaction conditions for high selectivity and yield.

Furthermore, the development of organocatalysts for reactions involving this compound is a largely unexplored area. Chiral organocatalysts could be designed to achieve enantioselective transformations, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules. For example, boronic acid catalysts have shown success in the site-selective functionalization of diols, and similar principles could be applied to catalyze reactions at the hydroxylamine moiety of this compound. acs.org

Table 1: Hypothetical Data for Catalyst Screening in this compound-Mediated Amination

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| Pd(OAc)₂ | PPh₃ | Toluene | 80 | 75 | N/A |

| [Rh(cod)Cl]₂ | BINAP | THF | 60 | 85 | 92 |

| Cu(I)-Box | N/A | CH₂Cl₂ | 25 | 90 | 95 |

| Chiral Phosphoric Acid | N/A | Dioxane | 40 | 65 | 88 |

This table presents hypothetical data to illustrate potential outcomes of a catalyst screening study for a hypothetical amination reaction using this compound. The data is not derived from experimental results.

Mechanistic exploitation will involve a deep dive into the reaction intermediates and transition states. Understanding the electronic and steric factors that govern the reactivity of this compound will enable the rational design of more efficient and selective catalysts.

Investigation of Novel Reaction Pathways and Selectivity Enhancement

The reactivity of this compound is far from being fully mapped. Future research should aim to uncover novel reaction pathways that leverage its unique bifunctionality. For example, the reaction of hydroxylamine with carbamoyl cyanides has been shown to yield carbamoyl amidoxime (B1450833) derivatives, which are precursors to heterocyclic structures. nih.govorganic-chemistry.org A systematic investigation into the reactivity of this compound with a broader range of electrophiles and nucleophiles could lead to the discovery of new synthetic methodologies.

One area of particular interest is the synthesis of novel heterocyclic compounds. The intramolecular cyclization of derivatives of this compound could provide access to a variety of five- and six-membered rings containing nitrogen and oxygen atoms. The selectivity of these cyclization reactions could be controlled by carefully choosing the reaction conditions and the nature of the substituents on the this compound backbone.

Enhancing selectivity in reactions involving this compound is another critical research direction. Due to the presence of multiple reactive sites, achieving high chemo- and regioselectivity can be challenging. Future studies should explore the use of protecting groups, directing groups, and specific catalysts to control the outcome of reactions. For instance, the selective acylation or alkylation of either the nitrogen or the oxygen of the hydroxylamine moiety would allow for the stepwise functionalization of the molecule, opening up new synthetic possibilities.

Integration into Dynamic Covalent Chemistry Systems

Dynamic covalent chemistry (DCC) has emerged as a powerful tool for the construction of complex, self-healing, and stimuli-responsive materials. The reversible nature of the bonds in DCC systems allows for the creation of materials that can adapt to their environment. The carbamate and hydroxylamine functionalities of this compound make it an ideal candidate for integration into dynamic covalent systems.

Future research could focus on the development of dynamic covalent networks (DCNs) based on the reversible formation and cleavage of bonds involving the carbamoyl or hydroxylamine groups. For example, transcarbamoylation reactions, where the carbamoyl group is exchanged between different amine or alcohol molecules, could be used to create dynamic polyurethane-like materials. rsc.org Similarly, the reversible formation of oximes or nitrones from the hydroxylamine moiety could be exploited to create dynamic hydrogels or elastomers. researchgate.net

The bifunctional nature of this compound allows for the creation of dual-responsive DCNs. For instance, one could envision a material where one set of dynamic bonds is responsive to pH changes, while another is sensitive to temperature. This would allow for the creation of "smart" materials with tunable properties.

Table 2: Potential Dynamic Covalent Reactions Involving this compound

| Dynamic Bond | Reactants | Stimulus | Potential Application |

| Carbamate | This compound, Diol | Heat, Catalyst | Self-healing polymer |

| Oxime | This compound, Dialdehyde | pH | pH-responsive hydrogel |

| Hydrazone | Hydrazide derivative of this compound, Diketone | Catalyst | Adaptable network |

This table outlines potential dynamic covalent reactions and is for illustrative purposes. Further research is needed to validate these concepts.

Advanced Materials Science Applications Beyond Established Uses

The unique chemical properties of this compound open the door to a wide range of advanced materials science applications that go beyond its potential use as a simple building block in organic synthesis.

One promising area is the development of novel polymers. The ability of this compound to act as a bifunctional monomer could be exploited in step-growth polymerization reactions to create new types of polyurethanes or polyamides with tailored properties. For example, the incorporation of the N-O bond into the polymer backbone could lead to materials with enhanced thermal stability or unique degradation profiles. The synthesis of poly(β-hydroxyl amine)s through amine-epoxy polymerization suggests a viable route for creating polymers with this compound. researchgate.net

Furthermore, this compound could be used as a cross-linking agent to modify the properties of existing polymers. Its ability to form multiple hydrogen bonds could be exploited to enhance the mechanical strength and thermal stability of various materials.

In the realm of stimuli-responsive materials, this compound derivatives could be designed to respond to a variety of external stimuli, such as light, heat, or specific chemical analytes. nih.gov This could lead to the development of novel sensors, drug delivery systems, and smart coatings. For example, a polymer containing this compound moieties could be designed to release a payload upon cleavage of the N-O bond by a specific enzyme.

The exploration of this compound in the context of metal-organic frameworks (MOFs) and other porous materials is another exciting avenue. The carbamate and hydroxylamine groups could act as coordination sites for metal ions, leading to the formation of novel porous materials with potential applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing O-Carbamoylhydroxylamine with high purity?

- Methodological Answer : Synthesis should begin with optimizing reaction conditions (e.g., molar ratios of hydroxylamine and carbamoyl chloride, solvent selection, and temperature control). Purification via recrystallization or column chromatography is critical. Analytical techniques such as HPLC (using a C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, δ 2.5–3.5 ppm for carbamoyl protons) must confirm purity ≥95%. Replicate protocols from peer-reviewed literature and validate with melting point analysis (expected range: 120–125°C) .

Q. Which characterization techniques are essential for structural confirmation of this compound?

- Methodological Answer : Use a multi-technique approach:

- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) peaks (~1680 cm⁻¹).

- NMR : Assign all protons and carbons, comparing to known analogs.

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺.

Cross-reference data with computational predictions (e.g., Gaussian for IR/NMR simulations) to resolve ambiguities .

Q. What storage conditions prevent degradation of this compound in laboratory settings?

- Methodological Answer : Store in airtight, amber vials at –20°C under inert gas (N₂/Ar). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydroxylamine or urea derivatives) should be quantified to establish shelf-life thresholds .

Advanced Research Questions

Q. How can computational chemistry resolve mechanistic ambiguities in reactions involving this compound?

- Methodological Answer : Apply density functional theory (DFT, B3LYP/6-31G*) to model reaction pathways (e.g., nucleophilic acyl substitution). Calculate activation energies and compare with experimental kinetics (Arrhenius plots from variable-temperature NMR). Validate orbital interactions (HOMO-LUMO gaps) using Gaussian or ORCA software. Publish raw computational data (XYZ coordinates, input files) in supplementary materials .

Q. What strategies address contradictions in reported stability data of this compound under varying pH conditions?

- Methodological Answer : Design pH-dependent stability assays (pH 2–12 buffers, 25°C) with UV-Vis monitoring (λ = 260 nm for degradation products). Use multivariate ANOVA to identify statistically significant degradation trends. Replicate conflicting studies under identical conditions (pH, ionic strength) to isolate variables. Publish raw chromatograms and statistical code for transparency .

Q. How should researchers optimize synthetic yields when discrepancies arise between theoretical and experimental outcomes?

- Methodological Answer : Conduct fractional factorial design (e.g., Taguchi method) to test variables (temperature, solvent polarity, catalyst loading). Use LC-MS to track intermediate formation and side reactions. Calculate atom economy and % yield discrepancies; if >10%, re-examine stoichiometry or side-product profiles (e.g., via GC-MS headspace analysis). Report optimization workflows with error margins .

Methodological Frameworks for Rigorous Research